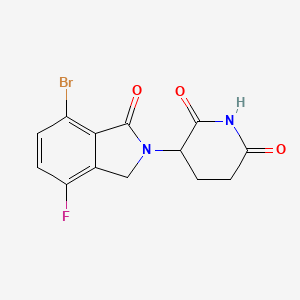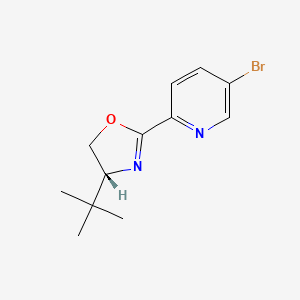
(R)-2-(5-Bromopyridin-2-yl)-4-(tert-butyl)-4,5-dihydrooxazole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
®-2-(5-Bromopyridin-2-yl)-4-(tert-butyl)-4,5-dihydrooxazole is a complex organic compound featuring a bromopyridine moiety and a dihydrooxazole ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-(5-Bromopyridin-2-yl)-4-(tert-butyl)-4,5-dihydrooxazole typically involves the following steps:
Formation of the Bromopyridine Moiety: This step involves the bromination of pyridine using bromine or N-bromosuccinimide (NBS) under controlled conditions.
Construction of the Dihydrooxazole Ring: The dihydrooxazole ring is formed through a cyclization reaction involving an appropriate precursor, such as an amino alcohol and a carboxylic acid derivative.
Coupling of the Two Moieties: The final step involves coupling the bromopyridine and dihydrooxazole moieties using a suitable coupling reagent, such as a palladium catalyst.
Industrial Production Methods
Industrial production of ®-2-(5-Bromopyridin-2-yl)-4-(tert-butyl)-4,5-dihydrooxazole may involve large-scale bromination and cyclization reactions, followed by purification steps such as recrystallization or chromatography to obtain the desired product in high purity.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the bromopyridine moiety, using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed on the dihydrooxazole ring using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The bromine atom in the bromopyridine moiety can be substituted with various nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Substitution: Amines, thiols, and other nucleophiles.
Major Products Formed
Oxidation: Formation of pyridine N-oxide derivatives.
Reduction: Formation of reduced dihydrooxazole derivatives.
Substitution: Formation of substituted pyridine derivatives.
科学研究应用
Chemistry
In chemistry, ®-2-(5-Bromopyridin-2-yl)-4-(tert-butyl)-4,5-dihydrooxazole is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids. Its ability to form stable complexes with these macromolecules makes it a valuable tool for studying biochemical processes and developing new therapeutic agents.
Medicine
In medicine, ®-2-(5-Bromopyridin-2-yl)-4-(tert-butyl)-4,5-dihydrooxazole is investigated for its potential pharmacological properties. It may serve as a lead compound for the development of new drugs targeting specific biological pathways or disease states.
Industry
In the industrial sector, this compound is used in the development of new materials and chemical processes. Its unique reactivity and stability make it a valuable component in various industrial applications, such as catalysis and material science.
作用机制
The mechanism of action of ®-2-(5-Bromopyridin-2-yl)-4-(tert-butyl)-4,5-dihydrooxazole involves its interaction with specific molecular targets, such as enzymes or receptors. The bromopyridine moiety may facilitate binding to these targets, while the dihydrooxazole ring may modulate the compound’s overall reactivity and stability. The exact molecular pathways involved in its action depend on the specific application and target.
相似化合物的比较
Similar Compounds
- ®-2-(5-Chloropyridin-2-yl)-4-(tert-butyl)-4,5-dihydrooxazole
- ®-2-(5-Fluoropyridin-2-yl)-4-(tert-butyl)-4,5-dihydrooxazole
- ®-2-(5-Iodopyridin-2-yl)-4-(tert-butyl)-4,5-dihydrooxazole
Uniqueness
®-2-(5-Bromopyridin-2-yl)-4-(tert-butyl)-4,5-dihydrooxazole is unique due to the presence of the bromine atom in the pyridine ring, which imparts distinct reactivity and binding properties compared to its chloro, fluoro, and iodo analogs. This uniqueness makes it a valuable compound for exploring new chemical reactions and developing novel applications in various fields.
属性
IUPAC Name |
(4R)-2-(5-bromopyridin-2-yl)-4-tert-butyl-4,5-dihydro-1,3-oxazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15BrN2O/c1-12(2,3)10-7-16-11(15-10)9-5-4-8(13)6-14-9/h4-6,10H,7H2,1-3H3/t10-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UPDHTVYVNBDRNC-JTQLQIEISA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1COC(=N1)C2=NC=C(C=C2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)[C@@H]1COC(=N1)C2=NC=C(C=C2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15BrN2O |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.16 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
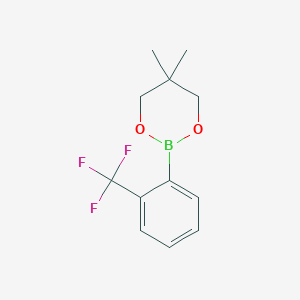
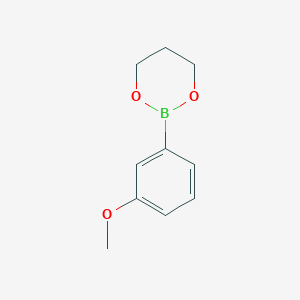
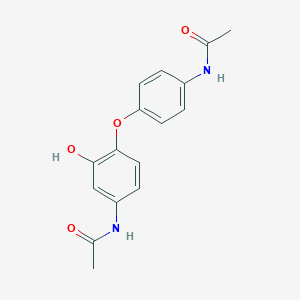
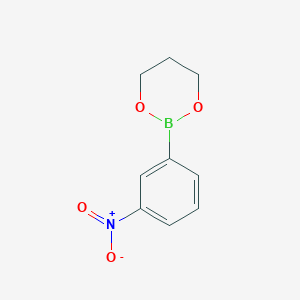
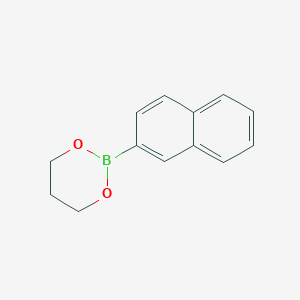
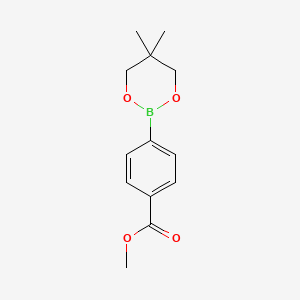


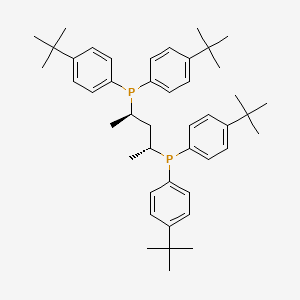
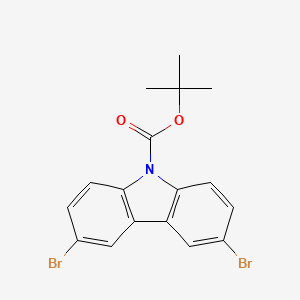
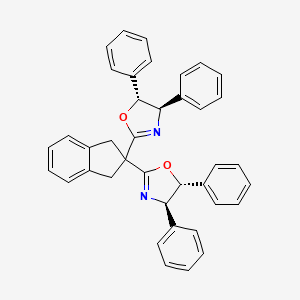
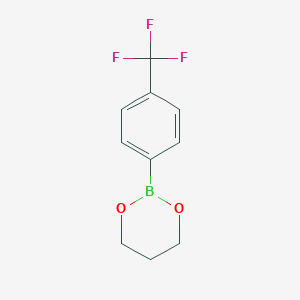
![rel-((1S,5S)-3-Azabicyclo[3.2.0]heptan-1-yl)methanol](/img/structure/B8200269.png)
